

(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane

CAS number and identification

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Compound of Interest

Compound Name: (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane

Cat. No.: B051402

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Technical Guide: (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane

CAS Number: 118780-12-4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental protocols, comprehensive analytical data (NMR, HPLC, GC), and detailed biological studies for **(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane** (CAS 118780-12-4) are not readily available in publicly accessible scientific literature. This guide provides identification details and a plausible synthetic approach based on established chemical principles and data from structurally related compounds. The experimental data presented is analogous and should be considered for reference purposes only.

Compound Identification

This section summarizes the known identification data for **(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane**.

Parameter	Value	Source
CAS Number	118780-12-4	Commercially available
Molecular Formula	C ₁₀ H ₁₃ BrO ₂ S	Calculated
Molecular Weight	277.18 g/mol	Calculated
IUPAC Name	1-Bromo-4-((2,2-dimethoxyethyl)thio)benzene	IUPAC Nomenclature
SMILES	<chem>COC(OC)CSc1ccc(Br)cc1</chem>	Chemical Structure

Proposed Synthesis

A plausible synthetic route for **(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane** involves the nucleophilic substitution of a suitable bromo-functionalized aromatic thiol with a protected 2-haloacetaldehyde dimethyl acetal. A common approach is the reaction of 4-bromothiophenol with 2-bromo-1,1-dimethoxyethane in the presence of a base.

Experimental Protocol (Proposed)

Materials:

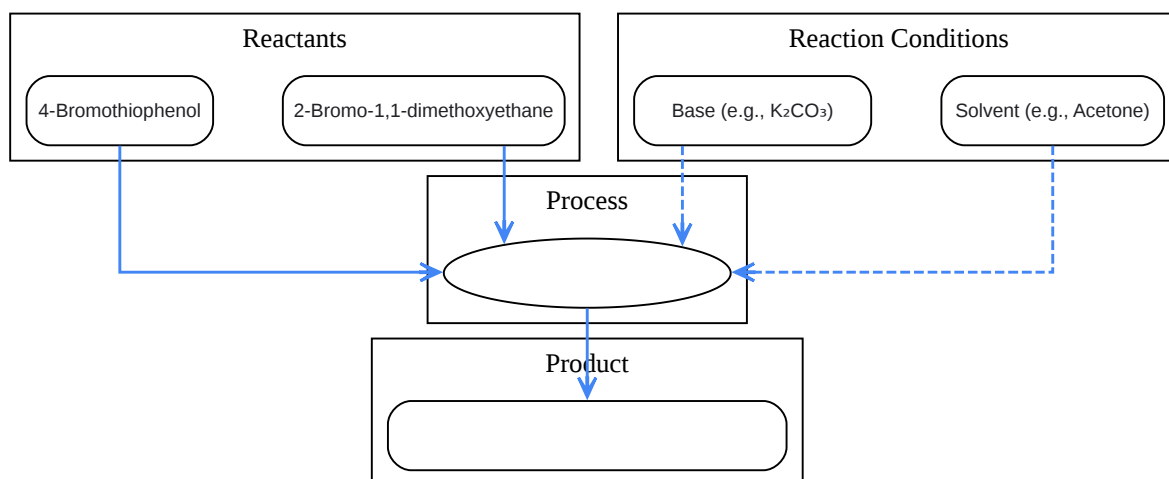
- 4-Bromothiophenol
- 2-Bromo-1,1-dimethoxyethane
- Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
- Anhydrous Acetone or Tetrahydrofuran (THF)
- Dichloromethane (for extraction)
- Saturated aqueous Sodium Bicarbonate solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- To a solution of 4-bromothiophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add 2-bromo-1,1-dimethoxyethane (1.1 eq) dropwise to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield **(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane**.

Logical Workflow for Proposed Synthesis

The following diagram illustrates the proposed synthetic pathway for **(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane**.



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Caption: Proposed synthesis of **(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane**.

Analogous Quantitative Data

No specific analytical data for **(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane** was found. The following table provides an estimation of the expected ¹H and ¹³C NMR chemical shifts based on data from structurally similar compounds. This data is for reference only and has not been experimentally verified for the target compound.

¹ H NMR (CDCl ₃ , 400 MHz) - Estimated	¹³ C NMR (CDCl ₃ , 100 MHz) - Estimated
Chemical Shift (δ, ppm)	Assignment
~7.45 (d, J ≈ 8.5 Hz)	2H, Ar-H
~7.25 (d, J ≈ 8.5 Hz)	2H, Ar-H
~4.55 (t, J ≈ 5.5 Hz)	1H, CH(OCH ₃) ₂
~3.40 (s)	6H, 2 x OCH ₃
~3.20 (d, J ≈ 5.5 Hz)	2H, SCH ₂

Signaling Pathways and Experimental Workflows

A review of the available literature did not identify any specific signaling pathways or detailed experimental workflows in which **(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane** is directly implicated. Therefore, no diagrams for these aspects can be provided at this time.

Conclusion

(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane is a commercially available chemical intermediate. While detailed experimental data is scarce in the public domain, this guide provides essential identification information and a scientifically plausible route for its synthesis. Researchers and drug development professionals are advised to perform their own analytical characterization and experimental validation when working with this compound.

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